molecular formula C13H13N3 B3064330 N-Ethyl-9H-beta-carbolin-3-amine CAS No. 95935-52-7

N-Ethyl-9H-beta-carbolin-3-amine

Cat. No.: B3064330
CAS No.: 95935-52-7
M. Wt: 211.26 g/mol
InChI Key: AANHPEPPBKKLLX-UHFFFAOYSA-N
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Description

N-Ethyl-9H-beta-carbolin-3-amine is a synthetic derivative based on the privileged β-carboline (9H-pyrido[3,4-b]indole) scaffold, a structure of high interest in medicinal chemistry and chemical biology research . This tricyclic compound features an ethyl substitution on the ring nitrogen (N-9) and an amine group at the C-3 position, modifications known to significantly influence the compound's physicochemical properties and biological interactions . The planar structure of the β-carboline core allows for potential intercalation into DNA and π-π stacking with aromatic amino acids in enzyme binding sites, while the substituents provide points for targeted derivatization and interaction with various biological targets . In research settings, β-carboline analogs are investigated for their diverse potential applications. The core scaffold is recognized for multi-target activities, with studies highlighting derivatives for probing neurodegenerative pathways, as some β-carbolines have shown neuroprotective effects and the ability to influence the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) . Furthermore, significant research explores their antimicrobial properties; related β-carboline derivatives have demonstrated promising in vitro fungicidal activity against various plant pathogens, such as Rhizoctonia solani and Oospora citriaurantii , suggesting a potential role in agricultural science . The mechanism of action for β-carbolines is often complex and can involve the inhibition of specific enzymes like monoamine oxidases (MAO), interference with DNA topoisomerases, and disruption of redox balance in parasitic cells, making them valuable tools for studying these pathways . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95935-52-7

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-ethyl-9H-pyrido[3,4-b]indol-3-amine

InChI

InChI=1S/C13H13N3/c1-2-14-13-7-10-9-5-3-4-6-11(9)16-12(10)8-15-13/h3-8,16H,2H2,1H3,(H,14,15)

InChI Key

AANHPEPPBKKLLX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

Structure Activity Relationship Sar Studies of N Ethyl 9h β Carbolin 3 Amine and Its Analogues

SAR Governing the Activities of Substituents at Other Positions on the β-Carboline Nucleus

Effects of C-1 Substituents on Receptor Binding and Enzyme Inhibition

Studies have demonstrated that introducing appropriate substitutions at the C-1 position can markedly enhance the medicinal properties of β-carbolines. ias.ac.in For instance, 1-aryl substitution has been identified as a strategy to improve selectivity for certain 5-hydroxytryptamine (5-HT) receptor subtypes. acs.org While simple β-carbolines may show activity primarily against the 5-HT₂B receptor, the addition of an aryl group at C-1 can shift this selectivity. acs.org In-depth SAR studies have highlighted a strong preference for a 3-indolyl substituent attached to the C-1 position for potent activity against the 5-hydroxytryptamine subtype-2 family of receptors. acs.org

Conversely, β-carboline-3-carboxylates with electron-withdrawing substituents, such as chloro or acetyl groups at the C-1 position, have been found to exhibit high affinity for the benzodiazepine (B76468) recognition site in the brain, a contrast to their 1-alkyl and 1-aryl counterparts. researchgate.net The chiral center created at the C-1 position in tetrahydro-β-carbolines has also garnered significant interest for its potential in developing agents with monoamine oxidase (MAO) inhibitory activity and benzodiazepine receptor binding affinity. rsc.org

Table 1: Effect of C-1 Substituents on β-Carboline Activity

C-1 Substituent Biological Target/Activity Research Finding Citation
Aryl groups 5-HT Receptor Subtypes Improves selectivity for certain subtypes over others. acs.org
3-Indolyl 5-HT₂ Receptor Family Strong preference for this substituent leads to potent activity (Ki as low as 100 nM). acs.org
Chloro, Acetyl Benzodiazepine Receptor Electron-withdrawing groups lead to high affinity. researchgate.net
Phenyl, Heterocyclic Antitumor Activity Phenyl and heterocyclic substitutions have shown potential antitumor activity. nih.gov

Influence of Substituents on the Aromatic Rings of the β-Carboline System

Substitutions on the carbocyclic A-ring (positions C-5, C-6, C-7, and C-8) of the β-carboline system are pivotal in defining the molecule's interaction with its biological targets. The pattern of substitution can dramatically alter binding affinity and functional activity.

One of the most significant findings is the impact of a methoxy (B1213986) group at the C-6 position. The presence of a 6-methoxy substituent on the β-carboline core is a key factor for achieving high-affinity binding to the 5-hydroxytryptamine (5-HT) class of receptors. acs.org Its importance is further highlighted in studies where methylation of the indole (B1671886) nitrogen (N-9) typically reduces binding affinity; however, this loss of activity can be completely recovered by the addition of a 6-methoxy group. acs.org This suggests a complex interplay between substituents on the A-ring and other parts of the β-carboline scaffold.

Similarly, modifications at the C-7 position have been explored to modulate activity. In a series of harmine (B1663883) analogues, which feature a methoxy group at C-7, further substitutions at this position were synthesized and evaluated for their ability to inhibit DYRK1A kinase and promote human β-cell proliferation. nih.gov The addition of a benzylamino group at the C-6 position has also been shown to be primarily responsible for the potent binding affinity of certain β-carbolines to benzodiazepine receptors, even in the absence of a traditional C-3 position substituent. nih.gov

Table 2: Influence of Aromatic Ring Substituents on β-Carboline Activity

Position Substituent Biological Target/Activity Research Finding Citation
C-6 Methoxy 5-HT Receptors Key for high-affinity binding; can recover activity lost by N-9 methylation. acs.org
C-6 Benzylamino Benzodiazepine Receptors Confers potent binding affinity, even without a C-3 substituent. nih.gov
C-7 Methoxy (Harmine) DYRK1A Kinase Serves as a base for further substitutions to create novel DYRK1A inhibitors. nih.gov

SAR Studies on Bivalent and Hybrid β-Carboline Scaffolds

To enhance the biological activity and target-binding affinity of β-carbolines, researchers have developed bivalent and hybrid molecules. Bivalent compounds consist of two β-carboline monomers linked together, while hybrid molecules involve linking the β-carboline scaffold to other distinct pharmacophores. analis.com.my

Bivalent β-Carbolines: The dimerization of β-carbolines has emerged as a powerful strategy to significantly increase their antitumor activity. nih.gov Studies have shown that bivalent β-carboline derivatives often exhibit stronger cytotoxicity against various tumor cell lines compared to their corresponding monomers. nih.gov This enhanced activity is attributed to the ability of these dimers to bind to DNA through a bis-intercalation mode, which causes more significant disruption to the DNA double helix structure. analis.com.my

The SAR of these bivalent compounds is heavily dependent on the nature and length of the linker connecting the two β-carboline units, as well as the points of attachment. For instance, bivalent β-carbolines linked at the C-3 position showed that derivatives with shorter linkers and an odd number of carbon atoms displayed lower IC₅₀ values. nih.gov Specifically, antitumor activity was favorable when the linker length consisted of four to six methylene (B1212753) units. nih.gov The points of dimerization can vary, including linkages at the N-9, C-2, or C-3 positions, each influencing the molecule's biological profile. nih.govanalis.com.my

Hybrid β-Carbolines: Hybridization involves covalently linking a β-carboline core to another biologically active molecule. This approach aims to create a new chemical entity with a unique or improved pharmacological profile. A wide range of hybrid compounds have been synthesized, demonstrating diverse activities. Examples include:

Salicylic acid-based β-carboline hybrids: Reported to have anticancer activities. researchgate.netexlibrisgroup.com

Podophyllotoxin-linked β-carbolines: Also investigated for anticancer properties. researchgate.netexlibrisgroup.com

Triazole-based β-carboline hybrids: Have shown both anticancer and antifungal activities. researchgate.netexlibrisgroup.com

N-hydroxy cinnamide hybrids: Displayed high anti-proliferative activity. researchgate.netexlibrisgroup.com

These findings indicate that the β-carboline scaffold serves as a versatile platform for the development of novel therapeutic agents through dimerization and hybridization strategies. researchgate.netexlibrisgroup.com

Table 3: Activity of Bivalent and Hybrid β-Carboline Analogues

Compound Type Linker/Hybrid Moiety Key SAR Finding Biological Activity Citation
Bivalent (C-3 linked) Short alkyl chains (4-6 methylenes) Linker length is critical for activity. Enhanced antitumor cytotoxicity. nih.gov
Bivalent (general) Carbon chains, amides, etc. Dimerization significantly improves DNA binding via bis-intercalation. Potent antitumor activity. analis.com.my
Hybrid Salicylic Acid Combination of pharmacophores. Anticancer. researchgate.netexlibrisgroup.com
Hybrid Podophyllotoxin Combination of pharmacophores. Anticancer. researchgate.netexlibrisgroup.com

Preclinical Pharmacological and Biochemical Investigations of N Ethyl 9h β Carbolin 3 Amine and Its Analogues

Anticancer and Antiproliferative Activity Research in Cellular Models

Numerous studies have demonstrated the potent anticancer and antiproliferative activities of β-carboline derivatives in various cancer cell models. mdpi.com For instance, a series of fourteen newly synthesized β-carboline derivatives showed that eleven of them possessed significant anticancer activity against both liver (HepG2) and adenocarcinoma (A549) cell lines. mdpi.comresearchgate.net The efficacy of these compounds is often compared to established chemotherapeutic agents like Adriamycin, with some derivatives showing comparable potency. mdpi.comresearchgate.net

One notable analogue, Ethyl β-carboline-3-carboxylate (β-CCE), has been shown to reduce the viability of SiHa cervical cancer cells in a concentration-dependent manner, with an IC₅₀ value of 33.06 μg/ml, while exhibiting weaker cytotoxicity against normal liver cells. nih.gov Similarly, 3-(1H-tetrazol-5-yl)-β-carboline derivatives have demonstrated high potency, with IC₅₀ values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines HCT116 and HT29. nih.gov Dimeric forms of β-carboline-3-carboxylic acid have also shown effective inhibition of MG-63 sarcoma cell proliferation, with IC₅₀ values around 4.6 μM. frontiersin.org

Table 1: Antiproliferative Activity of Selected β-Carboline Analogues

Compound/Derivative Cancer Cell Line IC₅₀ Value Reference
Ethyl β-carboline-3-carboxylate (β-CCE) SiHa (Cervical Cancer) 33.06 µg/ml nih.gov
3-(1H-tetrazol-5-yl)-β-carboline (1a) HCT116 (Colorectal Cancer) 3.3 µM - 4.6 µM nih.gov
3-(1H-tetrazol-5-yl)-β-carboline (1a) HT29 (Colorectal Cancer) 5.9 µM - 9.6 µM nih.gov
β-Carboline-3-carboxylic acid dimer (Comp1) MG-63 (Sarcoma) 4.607 µM frontiersin.org
β-Carboline-3-carboxylic acid dimer (Comp2) MG-63 (Sarcoma) 4.972 µM frontiersin.org
N-(3-carboxyl-9-benzyl-β-carboline-1-yl)ethylamino acids Various Human Carcinoma 10.95 µM to ~400 µM researchgate.netnih.gov

Investigation of Cellular Mechanisms of Action

The anticancer effects of β-carboline derivatives are attributed to a variety of cellular mechanisms, including direct interaction with DNA, disruption of the cell cycle, and the induction of programmed cell death. nih.gov

The planar tricyclic structure of the β-carboline ring is a key feature that allows these molecules to function as DNA intercalating agents. nih.govresearchgate.net This mechanism involves the insertion of the planar ring system between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Studies on novel N-(3-carboxyl-9-benzyl-carboline-1-yl)ethylamino acids have confirmed their ability to intercalate with calf thymus DNA (CT DNA). nih.gov Spectroscopic analysis, including UV, circular dichroism, and fluorescence spectra, revealed a two-step mechanism for this interaction. The process begins with the stacking of the β-carboline derivative along the DNA groove, a step driven primarily by hydrophobic interactions, followed by the rapid intercalation into the DNA helix. nih.gov While the intercalation itself is a swift process, the initial stacking is considered the critical step in their DNA-binding mechanism. nih.gov Docking simulations have further visualized this intercalation, showing the derivatives fitting into the space of DNA oligonucleotides. researchgate.netnih.gov

β-Carboline derivatives have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle. frontiersin.orgnih.gov By arresting cells in specific phases, these compounds prevent cell division and proliferation.

For example, certain 3-amide-β-carbolines have been identified as potent agents that block the cell cycle. nih.gov Research on β-carboline-3-carboxylic acid dimers demonstrated that they induce cell cycle arrest in the S phase in MG-63 sarcoma cells. frontiersin.org This arrest is associated with the downregulation of key cell cycle proteins, including Cyclin-A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2). frontiersin.org Other studies have shown that different analogues can induce arrest at different checkpoints; for instance, 3-benzylamino-β-carboline derivatives have been found to cause G2/M phase arrest in HeLa S-3 cells. researchgate.net

A primary mechanism through which β-carbolines exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, have been observed in cancer cells treated with β-carboline hybrids. nih.gov

Detailed mechanistic studies on Ethyl β-carboline-3-carboxylate (β-CCE) in SiHa cervical cancer cells have elucidated a specific apoptotic pathway. nih.govnih.gov β-CCE treatment leads to a significant increase in intracellular reactive oxygen species (ROS), which disrupts the cellular oxidative balance. nih.govnih.gov This oxidative stress, in turn, activates the p38 MAPK signaling pathway, which subsequently triggers the mitochondrial-mediated intrinsic apoptotic cascade, leading to cell death. nih.govnih.gov The essential role of ROS in this process was confirmed by experiments where the use of a ROS scavenger, N-acetylcysteine (NAC), effectively mitigated the apoptosis induced by β-CCE. nih.govnih.gov Furthermore, β-carboline dimers have also been shown to promote apoptosis in MG-63 sarcoma cells. frontiersin.org

Identification and Characterization of Molecular Targets in Preclinical Studies

The anticancer activity of β-carbolines stems from their interaction with various molecular targets crucial for cancer cell survival and proliferation. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.gov The planar structure of β-carbolines allows them to interfere with the function of these enzymes. Several β-carboline derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. researchgate.net Their inhibitory action is often linked to their ability to intercalate into DNA, which stabilizes the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks and cell death. nih.govresearchgate.net While research has confirmed this inhibitory activity for the β-carboline class of compounds, specific studies detailing the interaction of N-Ethyl-9H-beta-carbolin-3-amine with these enzymes are part of ongoing investigations into this promising class of anticancer agents.

Cyclin-Dependent Kinase (CDK) Modulation and Cell Cycle Regulation

The β-carboline scaffold has been identified as a source of potent and specific inhibitors of cyclin-dependent kinases (CDKs). nih.gov Research has demonstrated that the aromaticity of the tricyclic ring and the placement of substituents are crucial for their inhibitory effects. nih.gov While many β-carboline derivatives exhibit similar inhibition levels against both CDK2 and CDK5, some analogues show selective inhibition of CDK2. nih.gov

One study focused on β-carboline-3-carboxylic acid dimers, which were found to inhibit sarcoma cell proliferation by arresting the cell cycle. frontiersin.org These dimers were shown to interact with Cyclin-A2 (CCNA2) and block the CCNA2-CDK2 interaction, a key process in the S/G2 phase of the cell cycle. frontiersin.org This interference with the cell cycle ultimately leads to the inhibition of tumor growth. frontiersin.org

Another analogue, ethyl β-carboline-3-carboxylate (β-CCE), has been shown to induce apoptosis in cervical cancer cells in a time- and concentration-dependent manner. nih.gov This effect is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the p38/MAPK signaling pathway. nih.gov

Table 1: Investigated β-Carboline Analogues and their Effects on CDK and Cell Cycle

Compound/Analogue Target Effect Cell Line
β-Carboline-3-carboxylic acid dimers CCNA2-CDK2 Cell cycle arrest at S/G2 phase MG-63 (Sarcoma)
Ethyl β-carboline-3-carboxylate (β-CCE) p38/MAPK pathway Induction of apoptosis SiHa (Cervical Cancer)
Harmine (B1663883), 7-fluoro-1-methyl beta-carboline, 1-(5-methyl-imidazol-4-yl) beta-carboline CDKs Potent and specific inhibition Not specified
1-(2-chlorophenyl)-β-carboline, 1-(2-fluorophenyl)-β-carboline, 1-(2-chloro-5-nitrophenyl)-β-carboline CDK2 Selective inhibition Not specified
Polo-like Kinase (PLK) Pathway Interference Investigations

Polo-like kinases (PLKs) are crucial for the proper execution of mitotic events, and PLK1, in particular, has emerged as a promising target for anticancer therapies. nih.gov A number of β-carboline derivatives have been identified as potent inhibitors of the PLK family. nih.gov

Specifically, the β-carboline derivatives DH281, DH285, and DH287 have been shown to selectively inhibit the kinase activity of purified PLK1, PLK2, and PLK3 in vitro. nih.gov These compounds demonstrated significant antitumor activity against various cancer cell lines, while being less toxic to non-cancerous cells. nih.gov Treatment with these compounds led to an accumulation of cancer cells in the G2/M and S phases of the cell cycle and induced apoptosis. nih.gov A characteristic feature of PLK1 inhibition, the formation of monopolar spindles, was also observed in cancer cells treated with these drugs. nih.gov

Another β-carboline derivative, DH166, was also identified as a PLK1 inhibitor. nih.gov It was found to inhibit the kinase activity of purified PLK1 in an ATP-competitive manner. nih.gov This compound was shown to block cancer cell proliferation, cause mitotic arrest, and induce apoptosis, effects attributed to the downregulation of PLK1. nih.gov

Histone Deacetylase (HDAC) Enzyme Interaction and Activity Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression, and their inhibition is a recognized strategy in cancer treatment. nih.govmdpi.com Novel hybrids of β-carboline and hydroxamic acid have been synthesized and shown to exhibit significant antiproliferative activity against human colorectal cancer cell lines, coupled with in vitro HDAC inhibitory effects. nih.gov

One of the most potent compounds from this series, 11c, demonstrated anticancer potency several times higher than the established HDAC inhibitor SAHA. nih.gov This compound was found to induce cancer cell apoptosis by increasing the acetylation of histone H3 and α-tubulin, and activating the p53 signaling pathway. nih.gov Furthermore, in preclinical models, compound 11c effectively inhibited the growth of implanted human colorectal cancer. nih.gov

The tetrahydro-β-carboline (THβC) scaffold has also been utilized to develop HDAC inhibitors. nih.gov The semi-rigid structure of THβC is well-suited for the capping group of HDAC inhibitors, which typically consists of hydrophobic and aromatic structures. nih.gov The optimal compound from a series of hydroxamic acid-based HDACis with a tetrahydro-β-carboline core, compound 13d, potently inhibited HDAC1 and showed good antiproliferative activity against various tumor cell lines in vitro. nih.gov

Investigations of P-Selectin Inhibition Mechanisms

P-selectin is a cell adhesion molecule found on the surface of activated platelets and endothelial cells, and it is also present on cancer and inflammatory cells. nih.gov It plays a role in the adhesion of leukocytes to platelets and cancer cells, and inhibiting P-selectin-mediated interactions can reduce tumor metastasis. nih.gov

A β-carboline derivative, N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF), has been identified as a P-selectin inhibitor. nih.gov This compound has been shown to inhibit thrombosis and block inflammatory responses in preclinical models. nih.gov Furthermore, HMCEF was found to inhibit cancer cell-induced platelet aggregation in a concentration-dependent manner, highlighting its potential as an antitumor agent targeting P-selectin. nih.gov The mechanism of its antitumor activity is also linked to its ability to intercalate with DNA. nih.gov

Studies on Other Enzyme and Protein Interactions (e.g., MDM2, β-catenin)

The oncoproteins MDM2 and β-catenin are often overexpressed in pancreatic cancer and contribute to its development and progression. nih.gov There is a significant interaction between the Wnt/β-catenin and the MDM2-p53 signaling pathways. nih.gov

A novel class of β-carboline compounds has been identified as specific and potent inhibitors of MDM2. nih.gov A lead compound from this class, SP141, was used to investigate the role of β-catenin as a molecular target. nih.gov It was discovered that SP141 directly binds to the Armadillo repeat domain of β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov This action inhibits the expression and activity of β-catenin in pancreatic cancer cells both in vitro and in vivo. nih.gov

The study found that silencing either β-catenin or MDM2 individually reduced the anticancer activity of SP141, while silencing both genes almost completely blocked its effect. nih.gov This suggests that the dual inhibition of both β-catenin and MDM2 by this β-carboline compound may result in a synergistic antitumor activity. nih.gov

Anti-Angiogenic Activity Research in Preclinical In Vitro and In Vivo Models

Sixteen novel N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids were synthesized and evaluated for their anti-tumor properties. nih.gov In vitro, these compounds displayed cytotoxic activity against five human carcinoma cell lines. nih.gov In an in vivo S180 mouse model, eight of these compounds demonstrated anti-tumor action, with four of them showing potency comparable to the chemotherapy agent cytarabine. nih.gov The mechanism of action for these compounds was explored and determined to be through DNA intercalation. nih.gov

Antifungal Activity Research

The β-carboline framework is a recognized source of compounds with antifungal properties. nih.govmdpi.com For instance, the natural alkaloid harmol (B1672944) is fungicidal to Botrytis cinerea and fungistatic to Penicillium digitatum. nih.gov Harmane has been shown to selectively inhibit Cercospora arachidicola, and its synthetic derivative, 8-nitroharmane, strongly inhibited a wide range of fungi. nih.gov

A synthetic β-carboline, 8-nitroharmane, has demonstrated significant inhibitory activity against the pathogenic Cryptococcus species and is considered a promising lead compound for developing new therapies for Cryptococcus infections. nih.gov

In a study focused on developing new plant-derived bio-pesticides, a series of β-carboline derivatives were synthesized and evaluated for their fungicidal activities. mdpi.com The study found that the nature of the substituents on the β-carboline skeleton significantly influenced their antifungal activity. mdpi.com For example, compound F4 (N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide) exhibited excellent fungicidal activity against most of the tested fungi. mdpi.com Compound F5, which contains a 4-trifluoromethylphenyl group, showed higher fungicidal activity than some other analogues. mdpi.com Additionally, compound F16 (N-Ethyl-1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-formamide) displayed high fungicidal activity against Oospora citriaurantii ex Persoon. mdpi.com

Another study developed C1-substituted acylhydrazone β-carboline derivatives and tested their effectiveness against several fungal species. mdpi.com Compounds 9n and 9o from this series exhibited more promising and broad-spectrum antifungal activity than the commercial pesticide hymexazol. mdpi.com

Table 2: Antifungal Activity of Selected β-Carboline Derivatives

Compound Target Fungi Activity
Harmol Botrytis cinerea, Penicillium digitatum Fungicidal and fungistatic
8-Nitroharmane Cryptococcus species and others Significant inhibition
F4 (N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide) Various fungi Excellent fungicidal activity
F16 (N-Ethyl-1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-formamide) Oospora citriaurantii ex Persoon High fungicidal activity (43.28%)
9n and 9o (C1-substituted acylhydrazone β-carbolines) V. mali, F. solani, F. oxysporum, F. graminearum Broad-spectrum antifungal activity

Spectrum of Activity against Various Phytopathogenic and Other Fungi

Research into the bioactivity of β-carboline alkaloids has revealed a significant potential for their use as antifungal agents, particularly in the agricultural sector. Analogues of N-Ethyl-9H-β-carbolin-3-amine have demonstrated a broad spectrum of activity against a variety of phytopathogenic fungi. These compounds represent a promising avenue for the development of new plant-derived biopesticides. nih.gov

A series of novel β-carboline derivatives have been synthesized and evaluated for their fungicidal properties. mdpi.com For instance, certain β-carboline amides, which share a structural similarity to N-Ethyl-9H-β-carbolin-3-amine, have shown notable efficacy. In one study, compound F5 exhibited a higher fungicidal activity against Rhizoctonia solani (53.35%) than the commercial fungicide validamycin (36.4%). mdpi.com Similarly, compound F16 displayed significant activity against Oospora citriaurantii ex Persoon (43.28%). mdpi.com Some derivatives, such as F4 and F25, have demonstrated broad-spectrum fungicidal activity. mdpi.com

Further studies on other β-carboline analogues have provided more specific data on their antifungal potency. For example, harmine and harmane, which are structurally related to the core β-carboline scaffold, are known to be potent inhibitors of Candida albicans. nih.gov The synthetic derivative 8-nitroharmane has shown significant inhibitory action against 13 out of 14 tested fungal species and is particularly effective against pathogenic Cryptococcus species. nih.gov

The following table summarizes the antifungal activity of selected β-carboline analogues against various phytopathogenic fungi:

CompoundFungusActivityReference
Compound F5Rhizoctonia solani53.35% inhibition mdpi.com
Compound F16Oospora citriaurantii ex Persoon43.28% inhibition mdpi.com
HarmineCandida albicansPotent inhibitor nih.gov
HarmaneCandida albicansPotent inhibitor nih.gov
8-NitroharmaneCryptococcus speciesSignificant inhibition nih.gov

It is important to note that substitutions at the 3-position of the β-carboline ring can significantly influence the antifungal activity. mdpi.com This highlights the potential for tuning the chemical structure of these compounds to optimize their efficacy against specific fungal pathogens.

Mechanistic Insights into the Antifungal Action of β-Carboline Derivatives

The mechanisms underlying the antifungal effects of β-carboline derivatives are multifaceted and appear to involve the disruption of essential cellular structures and processes. Preliminary studies suggest that one of the primary modes of action may be the inhibition of fungal cell wall synthesis. nih.gov The cell wall is crucial for maintaining the structural integrity of fungal cells and protecting them from osmotic stress. Its disruption can lead to cell lysis and death.

Another proposed mechanism is the alteration of fungal cell membrane permeability. nih.gov For example, the β-carboline alkaloid harmol has been shown to be fungicidal to Botrytis cinerea and fungistatic to Penicillium digitatum by affecting the permeability of their conidial membranes. nih.gov This increased permeability can lead to the leakage of vital intracellular components, ultimately resulting in cell death.

Furthermore, some β-carboline derivatives are known to intercalate into DNA, which could interfere with DNA replication and transcription, thereby inhibiting fungal growth and proliferation. nih.gov This interaction with DNA is a characteristic that has been explored in the context of their anticancer properties as well. nih.govnih.gov

Neurochemical and Neurobiological Activity Research

Beyond their antifungal properties, β-carboline derivatives, including analogues of N-Ethyl-9H-β-carbolin-3-amine, have been the subject of extensive neurochemical and neurobiological research. These compounds are known to interact with various components of the central nervous system.

Modulation of Monoamine Oxidase (MAO) Enzyme Activity

A significant area of investigation has been the interaction of β-carboline derivatives with monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. acs.org Many β-carbolines act as potent and reversible inhibitors of MAO, with a particular selectivity for the MAO-A isoform. google.com

The inhibitory potency of these compounds is influenced by their chemical structure. For instance, the presence of a 1-methyl group and a 7-methoxy group generally enhances the inhibitory efficacy. google.com Harmine and harmaline, two well-studied β-carboline alkaloids, are among the most effective inhibitors of purified MAO-A, with Ki values in the nanomolar range. google.com

The table below presents the inhibitory constants (Ki) of selected β-carboline derivatives against MAO-A:

CompoundKi (nM) for MAO-A InhibitionReference
Harmine5 google.com
2-Methylharminium69 google.com
2,9-Dimethylharminium15 google.com
Harmaline48 google.com

The inhibition of MAO-A by these compounds can lead to an increase in the synaptic levels of monoamine neurotransmitters, which is the basis for their potential antidepressant effects. acs.org

Stimulation of Neurotrophic Factor Expression in Astrocytic Cultures

Recent research has highlighted the potential of β-carboline derivatives to influence the expression of neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. A study on 9-methyl-β-carboline, a close analogue of the subject compound, demonstrated its ability to stimulate the gene expression of several important neurotrophic factors in astrocyte cultures. nih.gov

Specifically, 9-methyl-β-carboline was found to increase the expression of artemin (B1587454) (Artn), brain-derived neurotrophic factor (BDNF), egl-9 family hypoxia inducible factor 1 (Egln1), transforming growth factor beta 2 (Tgfb2), and neural cell adhesion molecule 1 (Ncam1). nih.gov These factors are known to promote the outgrowth of neurites and exhibit neuroprotective and neuroregenerative properties, particularly for dopaminergic neurons. nih.gov This effect of 9-methyl-β-carboline appears to be mediated through the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov

Investigations of Receptor Interactions, such as Benzodiazepine (B76468) Receptors

In addition to their effects on enzymes and neurotrophic factors, β-carboline derivatives are known to interact with various neurotransmitter receptors in the brain. A significant body of research has focused on their interaction with benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor complex. nih.gov

Some β-carboline derivatives act as ligands for these receptors, although their effects can vary from agonistic to antagonistic or even inverse agonistic, depending on their specific chemical structure. This interaction with benzodiazepine receptors suggests that these compounds can modulate GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability throughout the central nervous system.

Insect Growth Inhibitory Activity Research

Preliminary studies have indicated that some β-carboline derivatives possess insecticidal properties. Research on tetrahydro-β-carboline derivatives, which are structurally related to N-Ethyl-9H-β-carbolin-3-amine, has shown that certain compounds exhibit moderate insecticidal activity against several insect species. nih.gov

In a study evaluating a series of novel tetrahydro-β-carboline derivatives, compounds 3 and 23 were identified as having moderate insecticidal effects. nih.gov Furthermore, a patent has been filed for the use of β-carboline, dihydro-β-carboline, and tetrahydro-β-carboline alkaloid derivatives as insecticides, highlighting the recognized potential of this class of compounds in pest management. These findings suggest that the β-carboline scaffold could be a valuable template for the development of new insect growth inhibitors.

Effects on Larval and Pupal Development and Metamorphosis

Research into the insecticidal properties of β-carboline alkaloids, the parent structures of N-Ethyl-9H-β-carbolin-3-amine, has revealed significant impacts on the developmental stages of various insect species. Studies on total alkaloid extracts (TAEs) from Peganum harmala, which are rich in β-carbolines like harmine and harmaline, have demonstrated notable toxicity against the larvae of the Asian tiger mosquito, Aedes albopictus. nih.gov These extracts and their constituent alkaloids were found to cause mortality in a concentration-dependent manner across all larval instars. nih.gov

Sublethal concentrations of these β-carboline-rich extracts have been shown to interfere with normal developmental processes. For instance, exposure to sublethal doses of TAEs resulted in a significant delay in the larval development of A. albopictus, prolonging the time required to reach the pupal stage. nih.gov Furthermore, these sublethal exposures led to decreased rates of pupation and adult emergence, suggesting a disruption of the metamorphic processes. nih.gov

While direct studies on N-Ethyl-9H-β-carbolin-3-amine are not available, research on other amine-containing compounds has shown similar disruptive effects on insect development. Certain nonsteroidal secondary and tertiary amines have been found to inhibit development and metamorphosis in the tobacco hornworm. nih.gov These compounds can be lethal or inhibit development at all larval stages, indicating a broad-spectrum activity that interferes with fundamental developmental pathways. nih.gov This suggests that the ethylamine (B1201723) moiety of N-Ethyl-9H-β-carbolin-3-amine could potentially contribute to similar insecticidal or growth-inhibitory activities.

Compound/ExtractInsect SpeciesObserved Effects
Total Alkaloid Extracts (TAEs) of Peganum harmalaAedes albopictusLarval mortality, delayed larval development, decreased pupation and emergence rates. nih.gov
Nonsteroidal secondary and tertiary aminesTobacco hornworm and other insect speciesInhibition of development and metamorphosis, larval lethality. nih.gov

Elucidation of Underlying Biological Pathways for Insect Growth Inhibition

The mechanisms by which β-carboline analogues inhibit insect growth are multifaceted. One proposed mechanism involves the inhibition of crucial enzymes in the insect's life cycle. For example, some β-carboline derivatives have been shown to act as inhibitors of insect growth and development. mdpi.com

Inhibition of the synthesis of essential biomolecules is another potential pathway. For instance, some β-carboline derivatives designed as potential antimalarials were found to inhibit the synthesis of isoprenoids in malaria parasites by targeting enzymes like HMB-PP reductase. nih.gov While this research was not conducted on insects, it highlights a potential mechanism of action where the β-carboline scaffold can interfere with vital metabolic pathways that could be conserved across different organisms.

Furthermore, the general structure of many β-carboline derivatives allows them to intercalate into DNA, a mechanism that can lead to cytotoxicity and disruption of cellular processes, including those essential for growth and development. nih.gov This mode of action has been explored in the context of anti-tumor research but could also be relevant to the insecticidal properties of these compounds.

General Antimicrobial Activity Research

The β-carboline scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial effects. researchgate.netnih.govresearchgate.netnih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacterial Strains

β-Carboline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, β-carboline itself has been reported to be effective against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net The introduction of different substituents onto the β-carboline ring system can significantly modulate this activity.

Studies on synthetic β-carboline derivatives have provided more specific data on their antibacterial spectrum. For instance, a series of N-Substituted-9H-β-carboline-6-amine derivatives were synthesized and screened for antibacterial activity against a panel of pathogenic bacteria, including the Gram-positive strains Streptococcus pyogenes, Bacillus subtilis, and Staphylococcus aureus, as well as the Gram-negative strains Escherichia coli and Pseudomonas aeruginosa. The results indicated that these compounds exhibited moderate to good antibacterial activity. researchgate.net

Another study focusing on 3-methyl-β-carboline derivatives also reported antibacterial activity. nih.govresearchgate.net While specific data for this compound is not available, the existing research on its analogues suggests that it could possess a broad spectrum of antibacterial activity.

Bacterial StrainCompound TypeObserved Activity
Staphylococcus aureus (Gram-positive)β-carbolineEffective. researchgate.net
Escherichia coli (Gram-negative)β-carbolineEffective. researchgate.net
Streptococcus pyogenes (Gram-positive)N-Substituted-9H-β-carboline-6-amine derivativesModerate to good activity. researchgate.net
Bacillus subtilis (Gram-positive)N-Substituted-9H-β-carboline-6-amine derivativesModerate to good activity. researchgate.net
Pseudomonas aeruginosa (Gram-negative)N-Substituted-9H-β-carboline-6-amine derivativesModerate to good activity. researchgate.net

Broader Investigations into Antimicrobial Mechanisms

The antimicrobial mechanisms of β-carboline derivatives are thought to be diverse. One of the proposed mechanisms of action is the disruption of the bacterial cell membrane. It has been suggested that β-carboline alkaloids can rupture the bacterial cell membrane, leading to the leakage of essential cytoplasmic contents, such as K+ ions, which ultimately results in bacterial cell death. researchgate.net

Furthermore, structural modifications to the β-carboline core have been shown to enhance antimicrobial effects. For example, N2-alkylation of β-carboline dimers significantly enhanced their antimicrobial activity against Staphylococcus aureus. nih.gov This suggests that the ethyl group at the N-9 position and the amine group at the 3-position of N-Ethyl-9H-β-carbolin-3-amine could play a crucial role in its potential antimicrobial properties.

The ability of β-carbolines to intercalate into DNA is another potential mechanism contributing to their antimicrobial effects. nih.gov By inserting themselves between the base pairs of DNA, these compounds can interfere with DNA replication and transcription, leading to the inhibition of bacterial growth and, ultimately, cell death.

Computational Chemistry and in Silico Methodologies in N Ethyl 9h β Carbolin 3 Amine Research

Molecular Docking Simulations for Predicting Target Binding and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For N-Ethyl-9H-β-carbolin-3-amine and its derivatives, molecular docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern their binding affinity.

Researchers have employed molecular docking to investigate the interaction of β-carboline derivatives with various biological targets, including DNA and protein kinases. For instance, studies on related N-substituted β-carbolines have demonstrated their ability to intercalate into DNA. nih.govresearchgate.net Docking simulations of these compounds with DNA oligonucleotides, such as d(CGATCG)2, have revealed the specific binding modes, showing the planar β-carboline ring inserting between the DNA base pairs. nih.govresearchgate.net These simulations also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-DNA complex. nih.gov

In the context of protein targets, molecular docking has been used to predict the binding of β-carboline analogs to the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), which is a crucial regulator of the cell cycle and a target for anticancer drugs. mdpi.comsciforum.net These simulations can predict the binding energy and highlight the essential amino acid residues involved in the interaction, providing a rationale for the observed biological activity. sciforum.net For example, docking studies of N-substituted β-carboline analogs into the ATP-binding pocket of CDK2 have shown hydrogen bonding with key residues like ASP145 and LEU83. sciforum.net

The insights gained from molecular docking studies are crucial for the rational design of novel N-Ethyl-9H-β-carbolin-3-amine derivatives with enhanced potency and selectivity for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For β-carboline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the structural requirements for their biological activities, particularly their antitumor effects. nih.gov

These studies involve aligning a set of structurally related β-carboline compounds and calculating their steric and electrostatic fields. Statistical methods are then used to correlate these fields with the observed biological activities (e.g., IC50 values). The resulting QSAR models can be used to predict the activity of newly designed compounds and to generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

For a series of 47 β-carbolines, CoMFA and CoMSIA models were developed that indicated the importance of substituents at positions 1, 2, 3, 7, and 9 of the β-carboline ring for their antitumor activity. nih.gov Another study on N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids used 3D-QSAR to quantitatively describe the relationship between their structure and in vivo anti-tumor activity. nih.gov These models provide a predictive framework that guides the synthesis of more potent N-Ethyl-9H-β-carbolin-3-amine analogs.

QSAR Model Statistical Parameters Key Findings
CoMFAq²=0.513, r²=0.862The antitumor pharmacophore of these molecules were marked at position-1, -2, -3, -7 and -9 of beta-carboline ring. nih.gov
CoMSIAq²=0.503, r²=0.831The antitumor pharmacophore of these molecules were marked at position-1, -2, -3, -7 and -9 of beta-carboline ring. nih.gov

Table 1: Examples of 3D-QSAR models developed for β-carboline derivatives and their key findings.

Conformational Analysis and Ligand-Protein Interaction Modeling

The biological activity of a molecule is intimately linked to its three-dimensional conformation and its ability to adopt a specific shape to bind to its target. Conformational analysis of N-Ethyl-9H-β-carbolin-3-amine is crucial for understanding its flexibility and the range of shapes it can adopt. This information is a prerequisite for accurate molecular docking and QSAR studies.

Ligand-protein interaction modeling, often performed as part of molecular docking studies, provides a detailed picture of how a ligand like N-Ethyl-9H-β-carbolin-3-amine interacts with its protein target at the atomic level. These models visualize the binding pose of the ligand within the protein's active site and map out the network of interactions that contribute to the binding affinity.

For instance, docking of N-(3-Hydroxyindole)-Appended β-Carbolines into a protein target revealed specific hydrogen bonding and hydrophobic interactions that were consistent with the experimental biological data. nih.govresearchgate.net The models can show, for example, the formation of hydrogen bonds between the β-carboline nitrogen atoms or substituents and specific amino acid residues in the protein's active site. researchgate.net They can also highlight hydrophobic interactions between the aromatic rings of the β-carboline and nonpolar residues of the protein. This detailed understanding of ligand-protein interactions is fundamental for structure-based drug design, enabling the targeted modification of the ligand to enhance its binding affinity and selectivity.

Theoretical Prediction of Reactivity and Optimization of Synthetic Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and for optimizing their synthetic routes. For N-Ethyl-9H-β-carbolin-3-amine, theoretical calculations can be used to predict various properties related to its reactivity, such as its electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and atomic charges. This information can help in understanding its chemical behavior and in predicting the most likely sites for chemical reactions.

Furthermore, computational methods can be employed to explore and optimize the synthetic pathways for N-Ethyl-9H-β-carbolin-3-amine and its derivatives. For example, in the synthesis of related N-substituted β-carbolines, different bases and reaction conditions have been explored to improve the yield and efficiency of the N-alkylation step. mdpi.comsciforum.net Computational studies could model the reaction mechanisms with different reagents to predict which conditions would be most favorable, thus reducing the need for extensive experimental trial and error. By calculating the activation energies of different reaction pathways, it is possible to identify the most kinetically and thermodynamically favorable route for synthesis. This approach contributes to the development of more efficient, cost-effective, and environmentally friendly synthetic processes.

Advanced Analytical Research Methodologies for Compound Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-Ethyl-9H-beta-carbolin-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR spectra are crucial for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts (δ) are expected for the aromatic protons on the β-carboline core, the amine protons, and the protons of the N-ethyl group. The protons on the pyridine (B92270) and benzene (B151609) rings of the β-carboline skeleton typically resonate in the aromatic region (δ 7.0-9.0 ppm). The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group attached to a nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons of the tricyclic system will appear in the downfield region (δ 110-145 ppm). The carbons of the ethyl group will be found in the upfield region, with the CH₂ carbon appearing at a chemical shift influenced by the adjacent nitrogen (typically δ 35-45 ppm) and the CH₃ carbon at a higher field (δ 10-20 ppm). docbrown.info

While specific spectral data for this compound is not widely published, data from the closely related analog, Ethyl beta-carboline-3-carboxylate, can provide indicative values for the core structure's nuclei.

Table 1: Representative ¹H NMR Data for a Related β-Carboline Analog (Ethyl beta-carboline-3-carboxylate) This table presents data for a structural analog to infer potential chemical shifts.

Assignment Chemical Shift (δ) ppm
Indole (B1671886) NH 11.41
Aromatic CH 9.23
Aromatic CH 8.91
Aromatic CH 8.20
Aromatic CH 7.81
Aromatic CH 7.59
Aromatic CH 7.33
O-CH₂ (Ethyl) 4.57

Source: Adapted from publicly available spectral data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized or isolated compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula.

For this compound (C₁₃H₁₃N₃), the theoretical exact mass can be calculated. An HRMS analysis would aim to find an experimental m/z value for the protonated molecule [M+H]⁺ that matches this theoretical value, thereby confirming the compound's elemental formula and ruling out other possibilities with the same nominal mass.

Table 2: HRMS Data for this compound

Formula Species Theoretical Exact Mass (m/z)

Experimental verification of this value provides strong evidence for the compound's identity. Further fragmentation patterns observed in MS/MS experiments can offer additional structural confirmation by showing the loss of specific fragments, such as the ethyl group. Data from the analogous compound, Ethyl beta-carboline-3-carboxylate, shows fragmentation consistent with the β-carboline core. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis in β-Carboline Derivatives

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: The indole (N9-H) and the amine (N3-H) groups will exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. A primary amine typically shows two bands, while a secondary amine (like the indole NH) shows one.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic carbon-carbon and carbon-nitrogen bonds of the β-carboline ring system will produce a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic and aliphatic C-N bonds will be visible in the fingerprint region, typically between 1250-1335 cm⁻¹ for aromatic amines. rsc.org

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole & Amine N-H Stretch 3200 - 3500
Aromatic CH C-H Stretch > 3000
Aliphatic CH C-H Stretch < 3000
Aromatic Rings C=C / C=N Stretch 1450 - 1650

Chromatographic Techniques (e.g., HPLC, TLC) in Isolation and Purity Assessment for Research Purposes

Chromatographic methods are essential for both the isolation of this compound from reaction mixtures and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. A spot of the compound on a silica (B1680970) gel plate is developed in a suitable solvent system (mobile phase). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in that specific solvent system. The presence of a single spot under various solvent conditions suggests a high degree of purity. For β-carboline derivatives, common mobile phases involve mixtures of ethyl acetate (B1210297) and hexane. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For purity assessment, a solution of the compound is injected into a column packed with a stationary phase (commonly C18 reverse-phase silica). A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector (e.g., UV-Vis or fluorescence) records the elution of compounds over time. nih.govnih.gov A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The high fluorescence of the β-carboline ring system makes fluorescence detection particularly sensitive for this class of compounds. nih.gov

Future Research Directions and Translational Perspectives for N Ethyl 9h β Carbolin 3 Amine Research

Exploration of Novel and Greener Synthetic Strategies for Analogues

The synthesis of β-carboline derivatives has traditionally relied on methods like the Pictet-Spengler and Bischler-Napieralski reactions. ljmu.ac.uk However, the demand for more efficient, cost-effective, and environmentally friendly synthetic routes has spurred the development of innovative strategies.

Future research will likely focus on:

Green Chemistry Approaches: The use of microwave and ultrasonic irradiation, as well as various catalysts like heterogeneous, organometallic, and enzymatic catalysts, aims to reduce hazardous reagents, reaction times, and waste. acs.org An example of a greener method involves the oxidation of tetrahydro-β-carbolines using air (O2) as a clean oxidant, catalyzed by Cu(II). researchgate.net Another approach utilizes hydrogen peroxide for the oxidative decarboxylation of tetrahydro-β-carboline-3-carboxylic acid. google.com

One-Pot Syntheses: Domino reactions, where multiple steps are carried out in a single pot, offer an efficient way to construct the β-carboline skeleton. For instance, a three-step one-pot domino reaction using a bifunctional catalyst of 5% Pd/C and K-10 montmorillonite (B579905) has been developed. nih.gov

Novel Catalytic Systems: The development of new catalytic systems, such as pyridyl-phosphine ruthenium(II)-catalyzed tandem reactions, allows for the efficient construction of the β-carboline framework in a single step. mdpi.com

Diversity-Oriented Synthesis: Methodologies that allow for the introduction of a wide range of substituents on the β-carboline core are crucial for exploring structure-activity relationships (SAR). ljmu.ac.uk Palladium-catalyzed reactions, for example, have enabled the synthesis of a diverse set of carbolines from readily available starting materials. ljmu.ac.uk

Deepening the Mechanistic Understanding of Biological Activities at the Molecular Level

While the broad biological activities of β-carbolines are well-established, a deeper understanding of their mechanisms of action at the molecular level is essential for rational drug design. nih.gov

Key areas for future investigation include:

Target Identification and Validation: Identifying the specific molecular targets of β-carboline derivatives is a critical step. Techniques like affinity pull-down, transcriptome profiling, and yeast 3-hybrid screening can be employed for this purpose. mdpi.com For example, some β-carbolines have been shown to inhibit cyclin-dependent kinases (CDKs), topoisomerases, and IκB kinase. nih.gov

DNA Intercalation and Enzyme Inhibition: Many β-carbolines exert their effects by intercalating into DNA and inhibiting key enzymes. wikipedia.orgnih.gov Future studies will aim to elucidate the precise binding modes and the structural features responsible for these interactions. For instance, the planar tricyclic ring system of β-carbolines facilitates their insertion into DNA. nih.gov

Modulation of Signaling Pathways: β-carbolines can modulate various cellular signaling pathways. For example, some derivatives have been shown to induce apoptosis by influencing the Bcl-2 protein family and enhancing the expression of caspases. researchgate.net Further research is needed to map the intricate signaling networks affected by these compounds.

Development of Advanced In Vitro and In Vivo Research Models for Efficacy Studies

To accurately predict the clinical potential of β-carboline analogues, the development and utilization of more sophisticated research models are imperative.

Future directions in this area include:

High-Throughput In Vivo Screening: The use of model organisms like zebrafish allows for large-scale, automated screening of chemical compounds in a living vertebrate system. nih.govharvard.edu This approach provides a more holistic understanding of a compound's neuropharmacology, including its metabolism and effects on complex biological pathways. nih.gov Deep metric learning on behavioral screening data from zebrafish can rapidly identify promising neuroactive compounds. nih.gov

In Vivo Structure-Activity Relationship (SAR) Studies: Conducting SAR studies directly in living organisms, such as zebrafish, can help identify not only the most potent analogues but also those with favorable in vivo permeability and metabolic stability. mdpi.com

Animal Disease Models: The use of animal models that accurately replicate human diseases is crucial for evaluating the efficacy of new drug candidates. youtube.com For example, animal models of cancer are used to assess the antitumor effects of β-carboline derivatives. researchgate.net

Computational Design and Optimization of Next-Generation β-Carboline Analogues for Specific Research Applications

Computer-aided drug design (CADD) plays an increasingly important role in the discovery and optimization of new therapeutic agents. ijrps.com

Future computational efforts will focus on:

Structure-Based Drug Design: The use of X-ray crystallography and molecular docking simulations can provide detailed insights into the binding of β-carboline analogues to their protein targets. ijrps.comnih.gov This information is invaluable for the structure-based design of more potent and selective inhibitors. For example, a cocrystal structure of a γ-carboline analogue in complex with BRD4 BD2 has provided a basis for its further optimization. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D QSAR models can be developed to quantitatively describe the relationship between the structure of β-carboline derivatives and their biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of newly designed compounds.

In Silico ADME/T Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of β-carboline analogues. mdpi.comnih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, thereby reducing the attrition rate in later stages of drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.